REACTION_CXSMILES
|
Cl[C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH3:12])[C:4]=2[N:5]=[CH:6][N:7]=1.[OH-:13].[Na+]>O1CCOCC1>[I:11][C:10]1[C:3]2[C:2](=[O:13])[NH:7][CH:6]=[N:5][C:4]=2[N:8]([CH3:12])[CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)N(C=C2I)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
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Quantity
|
479 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
481 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated for 4 h
|
Duration
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4 h
|
Type
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TEMPERATURE
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Details
|
The solution was cooled
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Type
|
CUSTOM
|
Details
|
The organic solvent was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN(C=2N=CNC(C21)=O)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |